molecular formula C82H96N6O14 B144123 Omnopon-scopolamine CAS No. 127060-78-0

Omnopon-scopolamine

Cat. No. B144123
M. Wt: 1389.7 g/mol
InChI Key: SOTKRCMQWVSLJZ-MFFVITEXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Omnopon-scopolamine, also known as hyoscine hydrobromide, is a chemical compound that is used in scientific research for its unique properties. It is a synthetic derivative of scopolamine, a natural alkaloid found in plants such as Datura and Duboisia. Omnopon-scopolamine is a potent anticholinergic agent that has been used for decades in the field of pharmacology and neuroscience.

Mechanism Of Action

Omnopon-scopolamine exerts its effects by blocking the action of acetylcholine, a neurotransmitter that is involved in various physiological processes, including learning and memory. It binds to muscarinic acetylcholine receptors in the brain and peripheral tissues, inhibiting their activation by acetylcholine. This results in a decrease in cholinergic neurotransmission, which can lead to cognitive impairment, memory deficits, and other physiological effects.

Biochemical And Physiological Effects

Omnopon-scopolamine has various biochemical and physiological effects, including the inhibition of cholinergic neurotransmission, the induction of cognitive impairment and memory deficits, and the modulation of other neurotransmitters such as dopamine and serotonin. It can also affect various physiological processes, including heart rate, blood pressure, and gastrointestinal motility.

Advantages And Limitations For Lab Experiments

Omnopon-scopolamine has several advantages for lab experiments, including its potency, selectivity, and reproducibility. It is a well-established and widely used tool for inducing cognitive impairment and memory deficits in animal models. However, it also has some limitations, including its potential toxicity, variability in response, and potential confounding effects on other physiological processes.

Future Directions

There are several future directions for the use of Omnopon-scopolamine in scientific research. One area of interest is the study of the underlying mechanisms of cognitive disorders such as Alzheimer's disease, which may involve the dysregulation of cholinergic neurotransmission. Another area of interest is the development of novel drugs that target the cholinergic system for the treatment of cognitive disorders. Additionally, there is a need for further investigation into the potential toxicity and safety of Omnopon-scopolamine, particularly in human subjects.

Synthesis Methods

Omnopon-scopolamine is synthesized from scopolamine, which is extracted from plants such as Datura and Duboisia. The synthesis process involves the reaction of scopolamine with hydrobromic acid, which results in the formation of Omnopon-scopolamine hydrobromide. The purity and yield of the final product depend on the quality of the starting material and the synthesis conditions.

Scientific Research Applications

Omnopon-scopolamine has been used in scientific research for various purposes, including the study of the nervous system, behavior, and cognition. It is commonly used to induce cognitive impairment and memory deficits in animal models, which can be used to study the underlying mechanisms of cognitive disorders such as Alzheimer's disease. It is also used to study the effects of anticholinergic drugs on the central nervous system and to investigate the role of acetylcholine in learning and memory.

properties

CAS RN

127060-78-0

Product Name

Omnopon-scopolamine

Molecular Formula

C82H96N6O14

Molecular Weight

1389.7 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;[(1R,2S,4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;3-[(2S)-1-methylpyrrolidin-2-yl]pyridine

InChI

InChI=1S/C20H21NO4.C18H21NO3.C17H21NO4.C17H19NO3.C10H14N2/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-12-7-3-5-10(12)9-4-2-6-11-8-9/h5-8,10-12H,9H2,1-4H3;3-6,11-13,17,20H,7-9H2,1-2H3;2-6,11-16,19H,7-9H2,1H3;2-5,10-11,13,16,19-20H,6-8H2,1H3;2,4,6,8,10H,3,5,7H2,1H3/t;11-,12+,13-,17-,18-;11?,12-,13-,14+,15+,16-;10-,11+,13-,16-,17-;10-/m.0100/s1

InChI Key

SOTKRCMQWVSLJZ-MFFVITEXSA-N

Isomeric SMILES

CN1CCC[C@H]1C2=CN=CC=C2.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1[C@@H]2CC(C[C@H]1[C@@H]3[C@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC

SMILES

CN1CCCC1C2=CN=CC=C2.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC

Canonical SMILES

CN1CCCC1C2=CN=CC=C2.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC

synonyms

Omnopon-Scopolamine
papaveretum-hyoscine

Origin of Product

United States

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